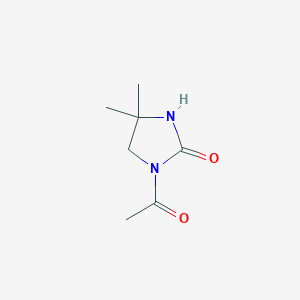
1-Acetyl-4,4-dimethylimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4,4-dimethylimidazolidin-2-one is a heterocyclic compound with the molecular formula C7H12N2O2 It is a derivative of imidazolidinone and is characterized by the presence of an acetyl group and two methyl groups attached to the imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
1-Acetyl-4,4-dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylethylenediamine with phosgene. This reaction produces 1,3-dimethyl-2-imidazolidinone, which can then be acetylated to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
化学反応の分析
Types of Reactions
1-Acetyl-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The acetyl group or the methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds .
科学的研究の応用
1-Acetyl-4,4-dimethylimidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
作用機序
The mechanism of action of 1-acetyl-4,4-dimethylimidazolidin-2-one involves its interaction with specific molecular targets. The acetyl and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A closely related compound with similar structural features but lacking the acetyl group.
Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone structure.
Uniqueness
1-Acetyl-4,4-dimethylimidazolidin-2-one is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
特性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
1-acetyl-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-7(2,3)8-6(9)11/h4H2,1-3H3,(H,8,11) |
InChIキー |
QEZXAMORNQOKDE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC(NC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


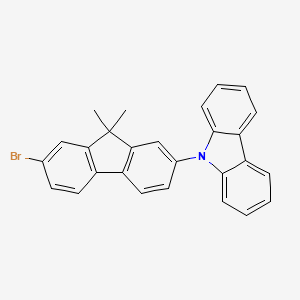
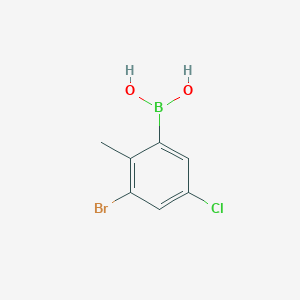
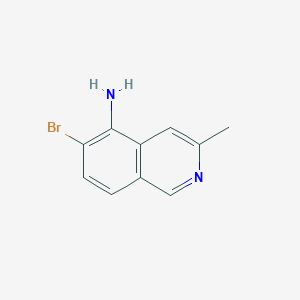
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12827557.png)
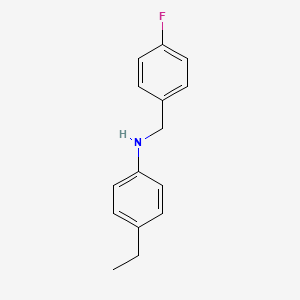

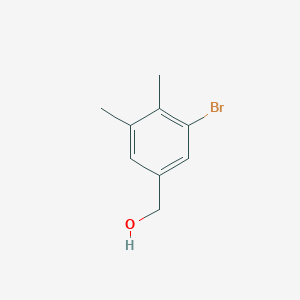
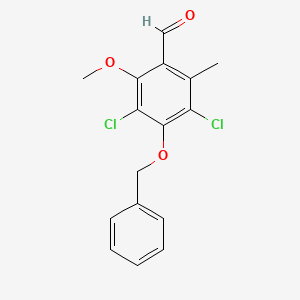
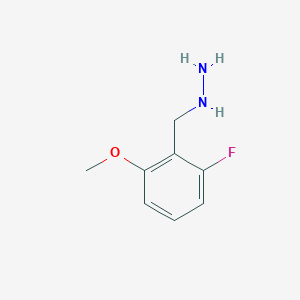
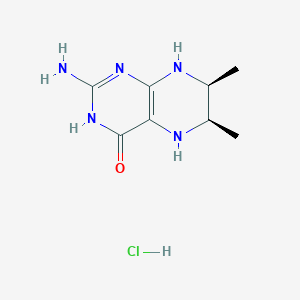



![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)
